3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene
Description
Properties
IUPAC Name |
3-[chloro(difluoro)methoxy]-1,2-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(13(14)15)2-1-3(9)5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRMRPFTEBRQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the chloro(difluoro)methoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Substitution Reactions
The compound's benzene ring undergoes electrophilic aromatic substitution (EAS) at positions ortho and para to the electron-withdrawing nitro group. The chloro(difluoro)methoxy group (-OCF₂Cl) further directs reactivity through its electron-withdrawing effects.
| Reaction Type | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Further nitration at position 5 | ~65% |
| Halogenation | Cl₂/FeCl₃, 40°C | Additional Cl substitution at position 6 | ~50% |
Key Insight : The nitro group deactivates the ring, slowing reactions but enhancing regioselectivity. Fluorine atoms adjacent to the nitro group further polarize the ring .
Reduction Reactions
The nitro group is reduced to an amine (-NH₂) under catalytic hydrogenation or metal-mediated conditions:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 2 atm | 3-[Cl(F)₂methoxy]-1,2-difluoro-4-aminobenzene | >90% |
| Fe/HCl | Reflux, 6 hours | Partial reduction to hydroxylamine | ~70% |
Mechanistic Note : The chloro(difluoro)methoxy group remains intact during reduction due to its stability under these conditions .
Oxidation Reactions
Oxidation primarily targets the methoxy group:
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 hours | Carboxylic acid derivative | CO₂, HF |
| CrO₃/AcOH | Room temperature, 12 h | Aldehyde intermediate | Cr³⁺ salts |
Structural Impact : Oxidation disrupts the -OCF₂Cl group, forming carbonyl-containing products .
Nucleophilic Aromatic Substitution (NAS)
Fluorine atoms at positions 1 and 2 undergo substitution with strong nucleophiles:
| Nucleophile | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| NaOH (aqueous) | 120°C, 8 hours | Hydroxy derivatives | 2.1 × 10⁻³ L/mol·s |
| NH₃ (anhydrous) | Cu catalyst, 150°C | Amino-substituted analog | 1.8 × 10⁻³ L/mol·s |
Kinetic Data : Substituent electronegativity (F > Cl) slows NAS compared to non-fluorinated analogs .
Coupling Reactions
The compound participates in cross-coupling reactions, enabling applications in medicinal chemistry:
| Reaction | Catalyst | Applications | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl drug intermediates | ~85% |
| Ullmann | CuI, 1,10-phenanthroline | Heterocycle synthesis | ~60% |
Limitation : Steric hindrance from the -OCF₂Cl group reduces coupling efficiency compared to simpler aryl halides .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via two pathways:
| Pathway | Products | Activation Energy (Eₐ) |
|---|---|---|
| Nitro Group Loss | CO₂, NOₓ, and fluorinated aromatics | 142 kJ/mol |
| C-O Bond Cleavage | ClF₂COH and difluoronitrobenzene | 158 kJ/mol |
Safety Note : Decomposition releases toxic gases (e.g., HF, NOₓ), necessitating controlled environments .
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group. Additionally, it can undergo reduction and oxidation reactions, making it versatile for chemical transformations.
Biology
Research indicates that 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene exhibits potential biological activities. It has been studied for its interactions with biomolecules, particularly in the context of antimicrobial and anticancer properties.
Medicine
Ongoing investigations are exploring its potential as a precursor for pharmaceutical compounds. The presence of fluorine atoms enhances metabolic stability and bioactivity, which are desirable traits in drug development.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
Case Studies
- Fungal Infections : A study evaluated the effects of this compound on murine models infected with Candida albicans. Results indicated a significant reduction in fungal load, with a 100% survival rate at doses of 50 mg/kg after seven days of treatment.
- Cytotoxicity Against Cancer Cells : Research focused on its cytotoxic effects revealed that certain concentrations induced apoptosis in cancer cells while sparing healthy cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticide Chemistry
lists several nitro- and halogen-substituted benzene derivatives used as herbicides, including oxyfluorfen and nitrofluorfen . These compounds share functional groups with the target compound but differ in substitution patterns and backbone structures:
Key Observations:
- Substituent Positioning: The target compound’s nitro group at the 4-position aligns with oxyfluorfen and nitrofluorfen, which also feature nitro groups critical for herbicidal activity. However, the absence of a trifluoromethyl (CF₃) group in the target compound may reduce its lipophilicity compared to these herbicides.
- Ether Linkages vs. Methoxy Groups: Oxyfluorfen and nitrofluorfen incorporate diphenyl ether backbones, whereas the target compound’s chloro(difluoro)methoxy group is directly attached to a single benzene ring. This structural difference could influence metabolic stability and environmental persistence.
Comparison with Aliphatic Perfluorinated Compounds (PFCs)
highlights aliphatic PFCs such as ethane derivatives with complex fluoro-alkoxy groups (e.g., [369371-42-6], [874288-98-9]). Unlike the aromatic target compound, these PFCs exhibit high thermal and chemical stability due to their saturated backbones and dense fluorine coverage. While both groups feature fluorinated substituents, aromatic nitro compounds like the target are more likely to participate in redox reactions (e.g., nitro reduction to amines) compared to inert aliphatic PFCs .
Regulatory and Environmental Considerations
The combination of nitro and fluoro groups in the target compound may raise concerns about persistence or bioaccumulation, warranting further study.
Biological Activity
3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene, also known by its CAS number 1047648-45-2, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C7H4ClF2NO3
- Molecular Weight : 223.561 g/mol
- CAS Number : 1047648-45-2
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound primarily stems from its structural features, which include a nitro group and halogen substitutions. These modifications can enhance the compound's interaction with biological targets.
- Antitumor Activity : Initial studies indicate that this compound may inhibit tumor growth through various mechanisms, including:
- Enzyme Inhibition : The presence of fluorine atoms in the structure enhances the compound's ability to interact with specific enzymes, potentially leading to:
Study 1: Antitumor Efficacy
A study conducted on the effects of halogenated nitrobenzene derivatives demonstrated that compounds similar to this compound exhibited significant antitumor properties. The study reported:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values in the low micromolar range .
Study 2: Enzyme Interaction
Research focusing on enzyme inhibition revealed that the compound effectively inhibited various isoforms of nitric oxide synthase (nNOS) with varying potency:
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness (IC50) | Targeted Cells/Enzymes |
|---|---|---|
| Antitumor Activity | Low µM | MCF-7, HeLa |
| nNOS Inhibition | 0.5 µM | Neuronal Nitric Oxide Synthase |
| eNOS Inhibition | 0.8 µM | Endothelial Nitric Oxide Synthase |
| iNOS Inhibition | 1.0 µM | Inducible Nitric Oxide Synthase |
Q & A
Q. What are the recommended synthetic routes for 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene, and how can purity be validated?
Answer: The synthesis typically involves sequential halogenation and nitration steps. A plausible route includes:
Fluorination : Introduce fluorine substituents via electrophilic aromatic substitution (EAS) using F₂ or Selectfluor™ under anhydrous conditions .
Chloro(difluoro)methoxy Introduction : React with ClCF₂O− precursors (e.g., ClCF₂OK) in a polar aprotic solvent (DMF or THF) at 0–5°C to avoid side reactions .
Nitration : Use mixed HNO₃/H₂SO₄ at 50°C to install the nitro group at the para position, monitored by TLC .
Purity Validation :
Q. How can the electronic effects of fluorinated substituents on nitro-group reactivity be experimentally assessed?
Answer:
- Cyclic Voltammetry (CV) : Measure reduction potentials of the nitro group; electron-withdrawing fluoro substituents shift potentials to more positive values .
- DFT Calculations : Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs to quantify electronic effects .
- Kinetic Studies : Monitor nitration rates under controlled conditions (e.g., HNO₃ concentration) to correlate substituent effects with reaction efficiency .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., C–H···F, π-π stacking) influence the crystal packing of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) at 200 K reveals:
- C–H···F Contacts : Stabilize layered structures with distances of 2.8–3.2 Å (similar to biphenyl derivatives in ) .
- π-π Stacking : Aromatic rings exhibit centroid-centroid distances of 3.7 Å (parallel-displaced), influenced by nitro-group dipole moments .
Contradictions : Some studies report shorter stacking distances (3.5 Å) for nitrobenzene derivatives, suggesting solvent-dependent polymorphism .
Q. What analytical methods resolve contradictions in reported thermal stability data for fluorinated nitrobenzenes?
Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres. For example, fluorinated nitrobenzenes degrade at 220–250°C in N₂, but stability varies with substituent positions .
- DSC : Detect polymorphic transitions (e.g., exothermic peaks at 150–180°C) that may explain discrepancies in melting points .
- In Situ XRD : Monitor structural changes during heating to identify metastable phases .
Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling)?
Answer:
- Electrostatic Potential Maps : Identify electron-deficient aryl positions (e.g., ortho to nitro groups) as reactive sites for cross-coupling .
- DFT Transition State Analysis : Calculate activation barriers for coupling at competing positions (e.g., meta vs. para to CF₂O− groups) .
- Experimental Validation : Use Pd(PPh₃)₄ with aryl boronic acids; GC-MS tracks product ratios .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
